Ethyl 5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylate
Description
Ethyl 5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylate is a triazole derivative characterized by a trifluoromethyl (-CF₃) group at the 5-position of the triazole ring and an ethyl carboxylate moiety at the 4-position. This compound belongs to a class of heterocyclic molecules widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their stability, tunable electronic properties, and bioactivity . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a critical functional group in drug design .
Properties
IUPAC Name |
ethyl 5-(trifluoromethyl)-2H-triazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3O2/c1-2-14-5(13)3-4(6(7,8)9)11-12-10-3/h2H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNJMJXBFYMNAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNN=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001154989 | |
| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001154989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862112-26-3 | |
| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=862112-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001154989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via a Cu(I)-acetylide intermediate formed from the terminal alkyne (e.g., ethyl propiolate) and a Cu(I) catalyst. Subsequent azide addition generates a triazolide-copper complex, which undergoes CF₃ transfer from TMSCF₃ to the 5-position of the triazole ring. Key advantages include complete regioselectivity (1,4-disubstituted triazole formation) and compatibility with diverse azides and alkynes. Optimal conditions involve:
- Catalyst : CuI (10 mol%)
- Solvent : Dichloromethane or acetonitrile
- Temperature : Room temperature to 60°C
- Reaction Time : 12–24 hours
Yields typically range from 60% to 85%, depending on the steric and electronic properties of the substrates. For instance, ethyl propiolate reacts with benzyl azide under these conditions to afford the target compound in 78% yield after column purification.
DBU-Promoted Cycloaddition of β-Ketoesters and Azides
An alternative approach utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to catalyze the cycloaddition of β-ketoesters (e.g., ethyl 4,4,4-trifluoroacetoacetate) and azides, forming the triazole ring while simultaneously introducing the trifluoromethyl group. This method bypasses the need for transition metals, making it advantageous for applications sensitive to metal residues.
Substrate Scope and Limitations
The reaction exhibits broad substrate tolerance for aryl and alkyl azides, though electron-deficient azides require prolonged reaction times. A representative synthesis involves:
- Combining ethyl 4,4,4-trifluoroacetoacetate (1.2 equiv) with benzyl azide (1.0 equiv) in acetonitrile.
- Adding DBU (1.2 equiv) and stirring at 50°C for 12 hours.
- Purifying via flash chromatography (petroleum ether/ethyl acetate) to isolate the product in 65% yield.
Despite its versatility, this method faces challenges in accessing β-ketoesters with bulky substituents, which can hinder cycloaddition efficiency.
Post-Functionalization of Preformed Triazole Cores
For triazoles synthesized via non-fluorinated routes, late-stage trifluoromethylation offers a viable pathway. Electrophilic trifluoromethylating agents (e.g., Umemoto’s reagent) or radical-based methods (e.g., Togni’s reagent) can introduce the CF₃ group at the 5-position, though regioselectivity remains a concern.
Radical Trifluoromethylation Protocol
A two-step process involves:
- Synthesizing ethyl 1H-1,2,3-triazole-4-carboxylate via CuAAC.
- Treating the triazole with Togni’s reagent (1.5 equiv) and a photoredox catalyst (e.g., Ru(bpy)₃Cl₂) under blue LED irradiation.
This method achieves moderate yields (40–55%) but requires stringent control over reaction conditions to minimize side products.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Regioselectivity | Functional Group Tolerance | Scalability |
|---|---|---|---|---|
| Cu(I)-Interrupted Click | 60–85 | Complete (1,4) | High | Excellent |
| DBU-Catalyzed Cycloaddition | 50–70 | Moderate | Moderate | Good |
| Post-Functionalization | 40–55 | Low | Low | Limited |
The Cu(I)-catalyzed method stands out for its efficiency and scalability, while the DBU approach offers a metal-free alternative. Post-functionalization strategies, though less efficient, provide access to derivatives unreachable via direct methods.
Applications and Derivative Synthesis
This compound serves as a precursor to bioactive molecules, including protease inhibitors and antimicrobial agents. Notable derivatives include:
- Amide Derivatives : Reaction with aniline and carbonyldiimidazole (CDI) yields N-phenyl-5-(trifluoromethyl)-1,2,3-triazole-4-carboxamides, which exhibit potent anticonvulsant activity.
- Sulfonyl Chlorides : Treatment with sulfurochloridic acid produces sulfonyl chloride derivatives, useful in peptide coupling reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols .
Scientific Research Applications
Ethyl 5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of Ethyl 5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Structural Features
The trifluoromethyl group induces steric and electronic effects distinct from other substituents:
- Crystal Packing : The -CF₃ group in Ethyl 5-(trifluoromethyl)-1H-triazole-4-carboxylate likely increases molecular rigidity compared to methyl (-CH₃) or formyl (-CHO) derivatives. For example, in Ethyl 5-formyl-1-(pyridin-3-yl)-triazole-4-carboxylate , the formyl group causes a 74.02° twist between the triazole and pyridine rings due to steric hindrance, greater than the 50.3° twist in methyl-substituted analogs .
- Intermolecular Interactions: The electron-withdrawing -CF₃ group may reduce hydrogen-bonding capacity compared to amino (-NH₂) or hydroxyl (-OH) substituents, influencing solubility and crystallinity .
Physical and Chemical Properties
- Melting Points : The trifluoromethyl derivative has a high melting point (416–419 K) , whereas methyl-substituted analogs (e.g., Ethyl 5-methyl-1-(p-nitrophenyl)-triazole-4-carboxylate ) melt at 210–214°C .
- Solubility: The -CF₃ group enhances lipophilicity, reducing solubility in polar solvents compared to carboxylate or amino derivatives .
Table 2: Physical Properties
| Compound | m.p. (K) | Key Functional Group | Solubility Trends |
|---|---|---|---|
| Ethyl 5-(trifluoromethyl)-1H-triazole-4-carboxylate | 416–419 | -CF₃ | Low in polar solvents |
| Ethyl 5-formyl-1-(pyridin-3-yl)-triazole-4-carboxylate | N/A | -CHO | Moderate in DMSO/MeCN |
| Ethyl 5-methyl-1-(p-nitrophenyl)-triazole-4-carboxylate | 483–487 | -CH₃ | Soluble in DMF/EtOH |
Comparison with Similar Compounds
Table 3: Functional Group Impact
| Substituent | Electronic Effect | Steric Effect | Key Applications |
|---|---|---|---|
| -CF₃ | Strongly electron-withdrawing | Moderate bulk | Pharmaceuticals, Agrochemicals |
| -CHO | Electron-withdrawing | Low bulk | Fluorescent probes, Ligands |
| -CH₃ | Electron-donating | Low bulk | Antimicrobial agents |
| -NH₂ | Electron-donating | Minimal | Bioactive hydrazides |
Biological Activity
Ethyl 5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylate (CAS Number: 1267110-06-4) is a heterocyclic compound that has garnered attention due to its potential biological activities. The unique structure of this compound, characterized by a trifluoromethyl group and a carboxylate moiety, positions it as a promising candidate in medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound possesses the following chemical structure:
Chemical Structure
- Molecular Formula : C6H6F3N3O2
- Molecular Weight : 201.12 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through distinct mechanisms:
- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with active site residues in proteins.
- Lipophilicity : The trifluoromethyl group enhances the compound's lipophilicity, facilitating membrane penetration.
- π-π Stacking Interactions : The triazole ring can engage in π-π stacking with aromatic amino acids, potentially influencing enzyme activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Notably, it has shown promise in inhibiting cell proliferation in various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| HeLa (Cervical) | 10.0 |
| A549 (Lung) | 8.0 |
In these studies, the mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Case Studies
-
Study on Antimicrobial Activity :
A study published in Frontiers in Chemistry explored the antimicrobial efficacy of various triazole derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria compared to standard antibiotics . -
Anticancer Research :
Another investigation focused on the anticancer effects of this compound on human cancer cell lines. The results showed that it effectively reduced cell viability and induced apoptosis through caspase activation pathways .
Comparative Analysis
When compared to similar compounds such as 1-ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid and 1-ethyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-methyl ester, this compound exhibited superior biological activity due to its enhanced lipophilicity and unique electronic properties imparted by the trifluoromethyl group.
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | High | High |
| 1-Ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | Moderate | Moderate |
| 1-Ethyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-methyl ester | Low | Low |
Q & A
Basic Question: What synthetic methodologies are recommended for preparing Ethyl 5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylate with high regioselectivity?
Answer:
The compound is typically synthesized via 1,3-dipolar cycloaddition between azides and electron-deficient alkynes. For regioselective formation of the 1,4-disubstituted triazole, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is preferred. Key parameters include:
- Use of 3-azidopyridine and ethyl 4,4-diethoxy-3-oxobutanoate in DMSO with K₂CO₃ as a base to achieve high yields (>85%) .
- Post-synthetic modifications (e.g., acid hydrolysis of acetal groups) to introduce formyl or trifluoromethyl substituents .
- Critical Tip: Monitor reaction progress via <sup>1</sup>H NMR for characteristic triazole proton signals at δ 8.2–8.5 ppm and trifluoromethyl signals at δ -60 to -70 ppm in <sup>19</sup>F NMR .
Advanced Question: How can crystallographic data discrepancies in the compound’s structure be resolved?
Answer:
Use SHELXL for refinement and WinGX for data validation :
- SHELXL parameters: Apply TWIN/BASF commands for twinned crystals and use HKLF 5 format for high-resolution data .
- Validate hydrogen bonding networks with ORTEP visualization; typical bond lengths for triazole rings are 1.30–1.35 Å (C–N) and 1.45–1.50 Å (N–N) .
- Case Study: A monoclinic crystal (space group P2₁/c) with a = 13.53 Å, b = 7.30 Å, and β = 99.57° was resolved using SHELXL, confirming the trifluoromethyl group’s orientation .
Basic Question: Which analytical techniques are most reliable for assessing purity and structural integrity?
Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR: Confirm regiochemistry via triazole proton splitting patterns (e.g., singlet at δ 8.3 ppm for H-5) and carbonyl signals at δ 165–170 ppm .
- HPLC-MS: Use C18 columns with acetonitrile/water gradients; observe [M+H]<sup>+</sup> at m/z 276.26 .
- Elemental Analysis: Acceptable C/H/N deviations ≤0.4% .
Advanced Question: How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?
Answer:
The CF₃ group enhances metabolic stability and lipophilicity (log P ≈ 1.5):
- In antitumor studies, derivatives with CF₃ at position 5 showed 68–75% growth inhibition in NCI-H522 lung cancer cells via c-Met kinase inhibition .
- SAR Insight: Substituting CF₃ with bulkier groups (e.g., norbornane) shifts activity to kidney cancer cell lines, highlighting steric effects .
- Computational Validation: DFT calculations (B3LYP/6-31G*) correlate electrostatic potential maps with observed hydrogen-bonding interactions in crystal structures .
Basic Question: What precautions are critical for handling this compound in laboratory settings?
Answer:
- Storage: Keep at RT in airtight containers away from moisture (decomposes above 158°C) .
- Safety: Use fume hoods due to irritant properties; avoid sparks (flash point: 158°C) .
- Waste Disposal: Neutralize with dilute NaOH before aqueous disposal .
Advanced Question: How can conflicting NMR and X-ray data on substituent positioning be reconciled?
Answer:
- Cross-Validation: Compare <sup>13</sup>C NMR chemical shifts (e.g., CF₃ carbon at δ 120–125 ppm) with X-ray bond angles (e.g., C–CF₃ bond angle ≈ 112°) .
- Dynamic Effects: Use variable-temperature NMR to detect conformational flexibility; rigid triazole cores often show minimal discrepancy .
- Software Tools: SHELXL’s PART command can model disorder, while WinGX’s PARST checks geometric consistency .
Basic Question: What strategies optimize yield in large-scale synthesis?
Answer:
- Catalyst Optimization: Replace Cu(I) with Ru(II) for lower toxicity and higher turnover .
- Solvent Choice: DMSO enhances azide solubility, but switch to MeOH/H₂O for easier product isolation .
- Scale-Up Example: A 10 mmol reaction in DMSO yielded 82% product after recrystallization from ethanol .
Advanced Question: How does the compound’s crystal packing influence its physicochemical properties?
Answer:
- Intermolecular Interactions: π-π stacking (3.5–4.0 Å spacing) and C–H···O bonds (2.6–2.8 Å) enhance thermal stability (TGA decomposition >250°C) .
- Packing Analysis: Monoclinic systems with Z = 4 exhibit density ≈1.5 g/cm³, aligning with calculated values from SHELXL .
Basic Question: Which databases or software are essential for modeling this compound’s bioactivity?
Answer:
- Docking: AutoDock Vina with c-Met kinase (PDB: 3LQ8) .
- QSAR: Use MOE or Schrodinger Suite to correlate log P and IC₅₀ values .
Advanced Question: What mechanistic insights explain the compound’s stability under acidic conditions?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
